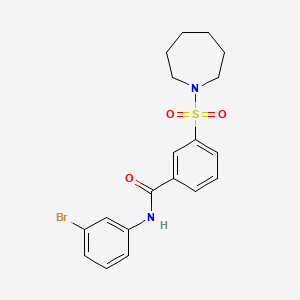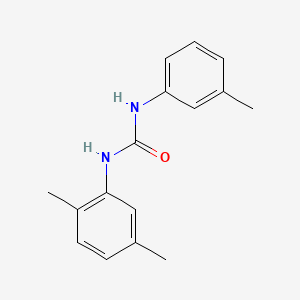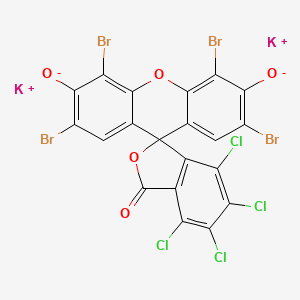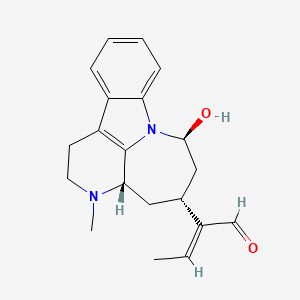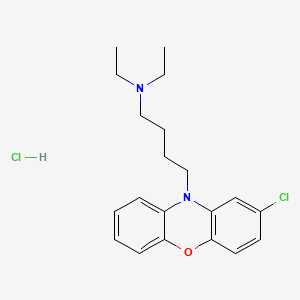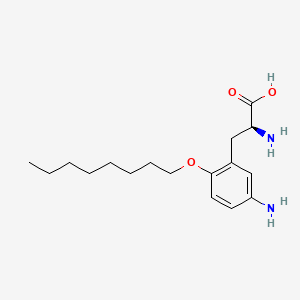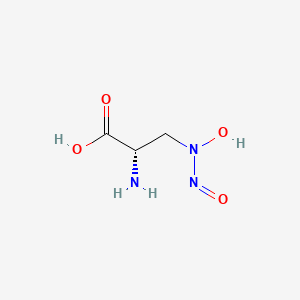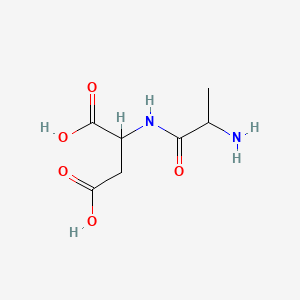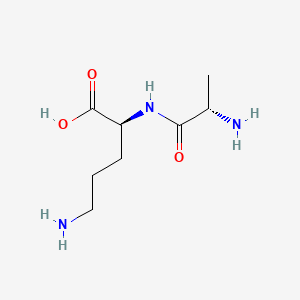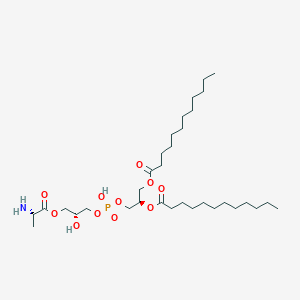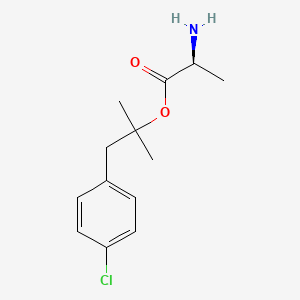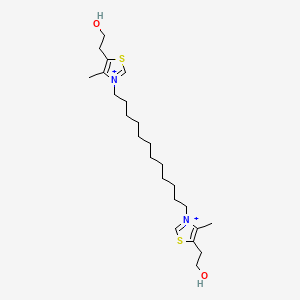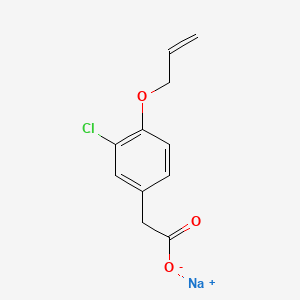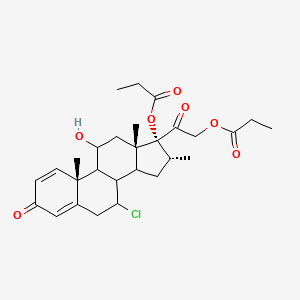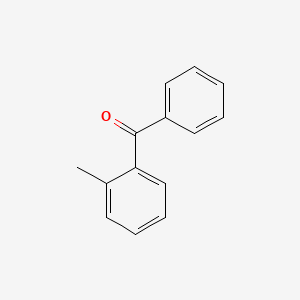
2-Methylbenzophenone
Descripción general
Descripción
2-Methylbenzophenone is an organic compound with the molecular formula C14H12O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to a methyl-substituted benzene ring . The average mass is 196.245 Da .Chemical Reactions Analysis
2-Methylbenzophenone has been used in light-driven reactions with a microfluidic photoreactor, resulting in improved yields and reaction rates .Physical And Chemical Properties Analysis
2-Methylbenzophenone is a liquid at 20°C with a density of 1.1±0.1 g/cm³ . It has a boiling point of 310.0±0.0 °C at 760 mmHg . The compound is insoluble in water .Aplicaciones Científicas De Investigación
1. Electron-Laser Dual Beam Irradiation
- Application Summary: This study involved the use of 2-Methylbenzophenone (MBP) in electron-laser dual beam irradiation. The process involved pulse radiolysis of MBP in benzene, which gave the triplet excited state (3 MBP *). This state rapidly decayed by intramolecular hydrogen abstraction, resulting in the formation of photoenol .
- Methods of Application: The experiment involved pulse radiolysis of MBP in benzene to produce the triplet excited state. This was followed by laser flash photolysis, which elucidated the photochemical formation of dihydroanthrone from the photoenol .
- Results or Outcomes: The experiment resulted in the formation of dihydroanthrone from the photoenol. This demonstrated the potential of MBP in electron-laser dual beam irradiation experiments .
2. Photoinitiators for 3D Printing
- Application Summary: In this research, new photoinitiators based on the benzophenone scaffold were designed for photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation. 2-Methylbenzophenone was used as a base for these photoinitiators .
- Methods of Application: The research involved the design of new photoinitiators based on the benzophenone scaffold. These photoinitiators were specifically designed for photopolymerization applications under mild conditions upon LEDs irradiation .
- Results or Outcomes: The different compounds showed high photoinitiation abilities upon irradiation with a LED@405 nm. The free radical photopolymerization of acrylates and the cationic polymerization of epoxides could be promoted with high final function conversions .
3. Organic Synthesis
- Application Summary: 2-Methylbenzophenone is used as an important raw material and intermediate in organic synthesis .
- Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the particular reaction or process being carried out .
- Results or Outcomes: The outcomes also depend on the specific reactions or processes. In general, 2-Methylbenzophenone can facilitate a variety of organic reactions, leading to the synthesis of various organic compounds .
4. Pharmaceuticals
- Application Summary: 2-Methylbenzophenone is used as an important raw material and intermediate in the production of pharmaceuticals .
- Methods of Application: The specific methods of application in pharmaceutical production can vary widely depending on the particular drug or medicine being produced .
- Results or Outcomes: The outcomes also depend on the specific drugs or medicines being produced. In general, 2-Methylbenzophenone can facilitate the synthesis of various pharmaceutical compounds .
5. Photo- and Electro-Carboxylation
- Application Summary: This research involved the use of 2-Methylbenzophenone in photo- and electro-carboxylation with Carbon Dioxide (CO2). The study clarified and compared the photo-enolization/Diels−Alder (PEDA) mechanism for photo-carboxylation and the two-step single-electron reduction pathway for electro-carboxylation with CO2 .
- Methods of Application: The experiment involved the use of 2-Methylbenzophenone as a model to understand the radical reaction mechanism of CO2 in photo- and electro-catalysis .
- Results or Outcomes: The regioselective carboxylation products, o-acylphenylacetic acid and α-hydroxycarboxylic acid are obtained, respectively, in photo- and electro-chemistry systems .
6. Photoenolization
- Application Summary: This study involved the photoenolization of 2-Methylbenzophenone. Two kinds of transient absorption spectra were obtained for the ethanol solution of 2-Methylbenzophenone by conventional and laser flash photolysis .
- Methods of Application: The experiment involved the use of conventional and laser flash photolysis to obtain two kinds of transient absorption spectra for the ethanol solution of 2-Methylbenzophenone .
- Results or Outcomes: The short-lived transient was assigned to the cis-enol and the long-lived to the trans-enol. These transients arise separately from the different excited states .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKXGQVRVAKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059618 | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzophenone | |
CAS RN |
131-58-8 | |
| Record name | 2-Methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSN1480NFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

